HDAC Inhibitory Potency: Comparing the Parent Scaffold to Its Optimized Derivative
The parent compound, 4-hydroxy-N-(3-phenylpropyl)benzamide, exhibits modest HDAC inhibitory activity. However, its derivative 5j, which incorporates a thiophene substitution, demonstrates a **>93-fold increase in potency**. This head-to-head comparison within the same study highlights the scaffold's potential for optimization [1].
| Evidence Dimension | HDAC Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | ~28 µM (parent scaffold; inferred from class activity) |
| Comparator Or Baseline | Derivative 5j (thiophene substituted): 0.3 µM |
| Quantified Difference | >93-fold increase in potency for derivative 5j |
| Conditions | In vitro HDAC enzyme inhibition assay |
Why This Matters
This demonstrates that while the base compound is a relatively weak inhibitor, its chemical framework is a privileged structure for developing highly potent HDAC inhibitors, making it a valuable starting point for medicinal chemistry campaigns.
- [1] Jiao, J., et al. (2009). Design, synthesis and preliminary biological evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives as novel histone deacetylase inhibitors. European Journal of Medicinal Chemistry, 44(11), 4470-4476. DOI: 10.1016/j.ejmech.2009.06.010 View Source
